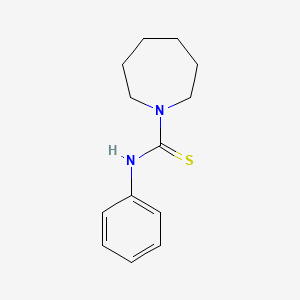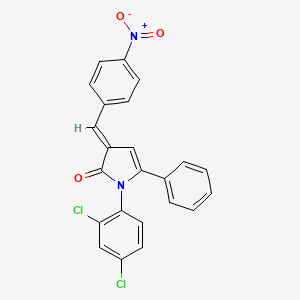![molecular formula C19H20ClNO4 B11696163 Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11696163.png)
Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-クロロフェノキシ)アセトアミド]安息香酸ブチルは、分子式がC19H20ClNO4である有機化合物です。これは安息香酸の誘導体であり、ブチルエステル基、クロロフェノキシ基、およびアセトアミド基が含まれています。
準備方法
合成経路と反応条件
3-[2-(4-クロロフェノキシ)アセトアミド]安息香酸ブチルの合成は、通常、複数のステップを伴います。
4-クロロフェノキシ酢酸の形成: これは、4-クロロフェノールをクロロ酢酸と、水酸化ナトリウムなどの塩基の存在下で反応させることで実現できます。
アミド化: 次に、4-クロロフェノキシ酢酸をアミンと反応させて、対応するアミドを形成します。
エステル化: 最後のステップは、アミドを、硫酸などの酸触媒の存在下でブチルアルコールとエステル化することです。
工業生産方法
3-[2-(4-クロロフェノキシ)アセトアミド]安息香酸ブチルの工業生産方法は、同様の合成経路を使用しますが、より大規模です。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類
3-[2-(4-クロロフェノキシ)アセトアミド]安息香酸ブチルは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は酸化されて、対応するカルボン酸またはケトンを形成することができます。
還元: 還元反応により、この化合物をアルコールまたはアミンに変換することができます。
置換: 求核置換反応により、塩素原子を他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: メトキシドナトリウムまたはシアン化カリウムなどの求核剤を使用することができます。
形成される主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール、アミン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
3-[2-(4-クロロフェノキシ)アセトアミド]安息香酸ブチルは、科学研究でいくつかの応用があります。
化学: これは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用を伴う研究で使用することができます。
産業: 特殊化学品と材料の生産に使用されます。
科学的研究の応用
Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
3-[2-(4-クロロフェノキシ)アセトアミド]安息香酸ブチルの作用機序は、特定の分子標的との相互作用を伴います。クロロフェノキシ基は、酵素や受容体と相互作用して、生体経路の阻害または活性化につながる可能性があります。アセトアミド基は、タンパク質と水素結合を形成して、化合物の結合親和性を高めることができます。
類似の化合物との比較
類似の化合物
- 4-({[2-(3-クロロフェノキシ)アセトアミド]メタンチオイル}アミノ)安息香酸ブチル
- 3-[(2-ヒドロキシフェニル)アセトアミド]安息香酸ブチル
独自性
3-[2-(4-クロロフェノキシ)アセトアミド]安息香酸ブチルは、4-クロロフェノキシ基の存在により、独特です。この基は、特定の化学的および生物学的特性を付与します。これは、異なる置換基または官能基を持つ可能性のある他の類似の化合物と区別されます。
類似化合物との比較
Similar Compounds
- Butyl 4-({[2-(3-chlorophenoxy)acetamido]methanethioyl}amino)benzoate
- Butyl 3-[(2-hydroxyphenyl)acetamido]benzoate
Uniqueness
Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents or functional groups.
特性
分子式 |
C19H20ClNO4 |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
butyl 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20ClNO4/c1-2-3-11-24-19(23)14-5-4-6-16(12-14)21-18(22)13-25-17-9-7-15(20)8-10-17/h4-10,12H,2-3,11,13H2,1H3,(H,21,22) |
InChIキー |
TUZASYJTBZOAIU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11696087.png)


![diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11696097.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11696099.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11696100.png)
![3-(benzyloxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11696106.png)

![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)

![2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B11696136.png)



